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2-(4-Methoxyphenoxy)propanoic acid - 4276-74-8

2-(4-Methoxyphenoxy)propanoic acid

Catalog Number: EVT-7899016
CAS Number: 4276-74-8
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-Methoxyphenoxy)propanoic acid is a synthetic organic compound primarily recognized for its sweetness-inhibiting properties. [, , ] It has gained significant attention in the food industry due to its potential to modify taste perception, particularly sweetness. [, , ] The compound has been approved for use as a food additive in certain countries, including the USA. []

Overview

2-(4-Methoxyphenoxy)propanoic acid, commonly known as lactisole, is an organic compound with the molecular formula C10H12O4. It is recognized for its role as an inhibitor of sweet taste receptors, making it a subject of interest in food science and pharmacology. The compound is naturally found in roasted coffee beans, where it contributes to the flavor profile by modulating sweetness perception .

Source

Lactisole can be sourced from natural products such as roasted coffee beans, but it is primarily synthesized in laboratories for research and commercial applications. Its synthetic routes allow for the production of various derivatives with potential applications in food science and pharmacology.

Classification

Lactisole is classified as a phenolic compound due to its methoxy-substituted phenyl group. It falls under the category of propanoic acids, which are carboxylic acids containing a three-carbon backbone.

Synthesis Analysis

Methods

The synthesis of 2-(4-methoxyphenoxy)propanoic acid can be achieved through multiple methods, primarily involving nucleophilic substitution reactions and asymmetric synthesis techniques.

  1. Asymmetric Synthesis: A notable method involves using optically pure methyl lactate and triphenylphosphine in dichloromethane, followed by the addition of diethyl azodicarboxylate. This reaction yields high-purity lactisole derivatives after purification via column chromatography .
  2. Reduction Reactions: Another approach includes the reduction of precursor compounds such as 4-nitrophenol in alkaline conditions to yield 4-hydroxy derivatives, which are subsequently converted into lactisole through further reactions .

Technical Details

  • Starting Materials: Common starting materials include 4-methoxyphenol and methyl lactate.
  • Catalysts: Triphenylphosphine and palladium-based catalysts are often utilized to enhance reaction efficiency.
  • Purification Techniques: Post-synthesis purification typically employs methods such as column chromatography using solvents like ethyl acetate and n-hexane.
Molecular Structure Analysis

Structure

The molecular structure of 2-(4-methoxyphenoxy)propanoic acid features a propanoic acid moiety attached to a phenoxy group, which contains a methoxy substituent at the para position. The structural formula can be represented as follows:

C10H12O4\text{C}_{10}\text{H}_{12}\text{O}_{4}

Data

  • Molecular Weight: 196.20 g/mol
  • SMILES Notation: COc1ccc(OC(C)C(O)=O)cc1
  • InChI Key: MIEKOFWWHVOKQX-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions, primarily involving:

  • Nucleophilic Substitution: The phenolic oxygen can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Esterification: Lactisole can undergo esterification to form esters that may exhibit different biological activities.

Technical Details

For example, when lactisole is treated with acyl chlorides or anhydrides under basic conditions, it forms esters that can be further modified for specific applications in pharmaceuticals or food science.

Mechanism of Action

Process

Lactisole acts primarily by binding to sweet taste receptors (T1R2/T1R3), inhibiting their activation by sweeteners. This interaction alters the perception of sweetness in foods and beverages.

Data

Research indicates that lactisole's inhibitory action on sweet taste receptors can modulate glucagon-like peptide-1 secretion, influencing metabolic responses to sweet substances .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically white to pale yellow.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.
  • Melting Point: The melting point is generally around 100°C.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles and electrophiles during synthetic transformations.
Applications

Scientific Uses

Lactisole has several applications in scientific research:

  • Taste Modulation Studies: Used extensively to study the mechanisms of taste perception and receptor interactions.
  • Food Industry: Employed as a sweet taste inhibitor in products aimed at reducing sugar content while maintaining flavor.
  • Pharmaceutical Research: Investigated for potential therapeutic roles in metabolic disorders related to glucose metabolism.

Properties

CAS Number

4276-74-8

Product Name

2-(4-Methoxyphenoxy)propanoic acid

IUPAC Name

(2S)-2-(4-methoxyphenoxy)propanoic acid

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

MIEKOFWWHVOKQX-ZETCQYMHSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

Solubility

3129 mg/L @ 25 °C (est)

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC

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